6,7-Dimethyltetralin 6,7-Dimethyltetralin
Brand Name: Vulcanchem
CAS No.: 1076-61-5
VCID: VC21001822
InChI: InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3
SMILES: CC1=CC2=C(CCCC2)C=C1C
Molecular Formula: C12H16
Molecular Weight: 160.25 g/mol

6,7-Dimethyltetralin

CAS No.: 1076-61-5

Cat. No.: VC21001822

Molecular Formula: C12H16

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethyltetralin - 1076-61-5

Specification

CAS No. 1076-61-5
Molecular Formula C12H16
Molecular Weight 160.25 g/mol
IUPAC Name 6,7-dimethyl-1,2,3,4-tetrahydronaphthalene
Standard InChI InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3
Standard InChI Key MHPANBVNWFIJJM-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCCC2)C=C1C
Canonical SMILES CC1=CC2=C(CCCC2)C=C1C
Boiling Point 252.0 °C
Melting Point 10.0 °C

Introduction

Chemical Structure and Identification

6,7-Dimethyltetralin (C₁₂H₁₆) belongs to the tetralin family, specifically classified as a dimethyl-substituted tetrahydronaphthalene. The compound consists of a benzene ring fused to a cyclohexane ring, with methyl groups positioned adjacently on the aromatic portion of the molecule. This particular structural arrangement contributes to its distinct physical and chemical properties.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as presented in the following table:

ParameterValue
CAS Number1076-61-5
IUPAC Name6,7-dimethyl-1,2,3,4-tetrahydronaphthalene
Molecular FormulaC₁₂H₁₆
IUPAC Standard InChIKeyMHPANBVNWFIJJM-UHFFFAOYSA-N
SMILES NotationCc1cc2CCCCc2cc1C

Physical and Chemical Properties

6,7-Dimethyltetralin exhibits specific physicochemical properties that influence its behavior in various chemical environments. Understanding these properties is essential for predicting its reactivity and applications in synthesis.

Physical Properties

The physical properties of 6,7-Dimethyltetralin are well-documented in chemical databases and research literature:

PropertyValueUnit
Molecular Weight160.255g/mol
Density0.949g/cm³
Melting Point10°C
Boiling Point252.4 (at 760 mmHg)°C
Flash Point101.5°C
Vapor Pressure0.0308 (at 25°C)mmHg
LogP3.18220-
Index of Refraction1.536-
Exact Mass160.12500-

These properties demonstrate that 6,7-Dimethyltetralin is a relatively high-boiling liquid at room temperature with moderate lipophilicity as indicated by its LogP value .

Chemical Reactivity

The chemical reactivity of 6,7-Dimethyltetralin is primarily determined by its aromatic ring system and aliphatic portion. The compound can undergo various reactions typical of aromatic systems, including electrophilic aromatic substitution reactions. The methyl groups at positions 6 and 7 serve as electron-donating groups, increasing the electron density of the aromatic ring and thereby enhancing its reactivity toward electrophilic substitution reactions. Additionally, the saturated cyclohexane portion allows for functionalization through various means, making the compound versatile in organic synthesis applications .

Synthesis and Production Methods

The synthesis of 6,7-Dimethyltetralin has been documented in various scientific publications dating back to the 1930s, indicating its long-standing importance in chemical research.

Historical Synthesis Methods

Early synthesis methods for 6,7-Dimethyltetralin were documented in Coulson's work published in the Journal of the Chemical Society in 1938. This pioneering research established fundamental approaches to the compound's preparation, which have been refined and expanded upon by subsequent researchers .

Contemporary Synthesis Approaches

More recent synthetic methodologies have been described by researchers such as Yalpani, Lunow, and Koester in Chemische Berichte (1989). Their work demonstrated improved synthetic routes with enhanced yields and purity. Additionally, Skwartschenko et al. (1958) and Lagidze and Loladze (1962) have contributed significant refinements to the synthesis methodologies, particularly focusing on stereoselective approaches and optimal reaction conditions .

The synthesis typically involves the hydrogenation of the corresponding dimethylnaphthalene or alternatively, the direct construction of the tetralin system through cyclization reactions of appropriately substituted precursors. These methods allow for the selective preparation of 6,7-Dimethyltetralin with high purity, essential for its application in subsequent chemical transformations .

Structural Isomers and Related Compounds

6,7-Dimethyltetralin exists within a family of structural isomers that share the same molecular formula but differ in the arrangement of atoms.

Structural Isomers

Several structural isomers of 6,7-Dimethyltetralin have been identified and characterized:

  • 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

  • 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene

  • 2,6-dimethyl-1,2,3,4-tetrahydronaphthalene

  • 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene

  • 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene

  • 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene

  • 1,5-dimethyltetralin

These isomers differ in the positions of the methyl substituents on the tetralin core structure, resulting in distinct physical properties and chemical reactivities .

Compounds with Identical Molecular Formula

Beyond the tetralin-based structural isomers, several other compounds share the C₁₂H₁₆ molecular formula but possess entirely different structural arrangements:

  • 1-allyl-4-isopropylbenzene

  • Benzylcyclopentane

  • 4-tert-butylstyrene

  • Cyclohexylbenzene

  • (E)-1-(3,4-dimethylphenyl)-1-butene

  • 2,3-dimethyl-1-phenyl-2-butene

  • (E)-2-(3,4-dimethylphenyl)-2-butene

  • (E)-(2,4-dimethylphenyl)-1-butene

  • 1,1-dimethyl-3-phenylcyclobutane

The existence of these isomers highlights the structural diversity possible within the C₁₂H₁₆ formula, with each compound possessing unique chemical and physical properties .

Research Applications and Significance

The structure of 6,7-Dimethyltetralin makes it valuable in various research contexts, particularly in organic synthesis.

Model Compound for Reaction Studies

The compound has been utilized as a model substrate in various reaction studies, helping researchers understand fundamental organic reaction mechanisms. Its relatively simple structure, combined with the presence of both aromatic and aliphatic portions, makes it an ideal candidate for investigating the selectivity and efficiency of various synthetic transformations .

Reference Standard in Analytical Chemistry

Industrial Applications

While the primary significance of 6,7-Dimethyltetralin lies in its research applications, it also finds use in specific industrial contexts.

Classification in Harmonized System

The compound is classified under Harmonized System (HS) Code 2902909090, which categorizes it as "other aromatic hydrocarbons." This classification has implications for its international trade and regulatory status, with specified taxation parameters:

ParameterValue
VAT17.0%
Tax Rebate Rate9.0%
MFN Tariff2.0%
General Tariff30.0%

This classification indicates its status as a specialized chemical product in international trade contexts .

Spectroscopic Characteristics

The structural elucidation and identification of 6,7-Dimethyltetralin rely heavily on various spectroscopic techniques that provide insight into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the distinct environments of hydrogen and carbon atoms within the 6,7-Dimethyltetralin molecule. The ¹H NMR spectrum typically shows characteristic signals for the methyl groups attached to the aromatic ring, the aromatic protons, and the aliphatic protons of the cyclohexane portion. These spectral features serve as fingerprints for unambiguous identification of the compound and assessment of its purity .

Mass Spectrometry

Mass spectrometric analysis of 6,7-Dimethyltetralin typically reveals a molecular ion peak at m/z 160, corresponding to its molecular weight. Fragmentation patterns provide additional structural information, particularly regarding the positions of the methyl substituents on the aromatic ring. These patterns are valuable for confirming the compound's identity and distinguishing it from structural isomers .

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